Aluminum fluoride

Thermal Stability Sublimation Enthalpy High-Temperature Processing

AlF₃ (CAS 7784-18-1) is an irreplaceable bath modifier for the Hall-Héroult process, reducing electrolyte liquidus temperature at 5–7 wt% loading where CaF₂ or MgF₂ cannot match its sodium-complexing efficiency. For far-UV optics (90–160 nm), AlF₃ coatings transmit below 102 nm, surpassing MgF₂. High-surface-area HS-AlF₃ delivers Lewis acidity (CO shift >80 cm⁻¹) over 50% stronger than β-AlF₃ for room-temperature C–F activation. In Li-ion cells, AlF₃ spontaneously passivates aluminum current collectors—a property absent with alternative electrolyte salts. Select the correct phase and purity for your process.

Molecular Formula AlF3
Molecular Weight 83.976748 g/mol
CAS No. 7784-18-1
Cat. No. B1219434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum fluoride
CAS7784-18-1
Synonymsaluminum fluoride
aluminum trifluoride
Molecular FormulaAlF3
Molecular Weight83.976748 g/mol
Structural Identifiers
SMILESF[Al](F)F
InChIInChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3
InChIKeyKLZUFWVZNOTSEM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.559 g/100 mL @ 25 °C
Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect.
INSOL IN ALC & ACETONE
Solubility in water, g/100ml at 20 °C: 0.5

Aluminum Fluoride (CAS 7784-18-1): Procurement Guide for Sourcing and Scientific Selection


Aluminum fluoride (AlF₃, CAS 7784-18-1) is a high-melting-point inorganic solid that acts as a core component in molten salt electrolytes for aluminum smelting and as a precursor for specialized solid Lewis acid catalysts [1]. Its functional role is highly dependent on physical form and purity, where crystalline α- or β-AlF₃ exhibits fundamentally different properties from high-surface-area (HS-AlF₃) or amorphous variants [2]. This guide quantifies the performance gaps that make generic substitution with other fluorides or chlorides untenable in key applications.

Why In-Class Alternatives Fail: Quantified Performance Gaps for Aluminum Fluoride


AlF₃ cannot be interchangeably substituted with common analogs such as cryolite (Na₃AlF₆), magnesium fluoride (MgF₂), aluminum chloride (AlCl₃), or standard β-AlF₃ without significant performance loss. In aluminum electrolysis, substitution with Na₃AlF₆ drastically alters electrolyte chemistry, reducing current efficiency [1]. In optical coatings, swapping AlF₃ for MgF₂ limits short-wavelength transparency [2]. In catalysis, replacing high-surface-area AlF₃ (HS-AlF₃) with crystalline β-AlF₃ reduces Lewis acid strength by more than 50% [3]. The following sections provide head-to-head data defining the exact performance boundaries for procurement.

Quantitative Evidence for Aluminum Fluoride Selection Over Closest Comparators


AlF₃ vs. AlCl₃: Sublimation Enthalpy Defines Thermal Stability for High-Temperature Processes

The thermal stability of AlF₃ far exceeds that of its chloride analog AlCl₃, as evidenced by sublimation enthalpy. AlF₃ requires significantly more energy to transition to the gas phase, making it suitable for high-temperature processes where AlCl₃ would volatilize [1].

Thermal Stability Sublimation Enthalpy High-Temperature Processing

HS-AlF₃ vs. β-AlF₃: CO Adsorption Shift Quantifies Enhanced Lewis Acidity for Catalysis

The Lewis acid strength of AlF₃ is critically dependent on its morphological phase. High-surface-area AlF₃ (HS-AlF₃) exhibits a CO stretching frequency blue shift more than twice that of the crystalline β-AlF₃ phase, indicating the presence of much stronger Lewis acid sites essential for C-F bond activation [1].

Heterogeneous Catalysis Lewis Acidity Surface Chemistry

AlF₃ vs. MgF₂ in Optical Coatings: Transmittance Range Enables Far-UV Applications

While both AlF₃ and MgF₂ are low-refractive-index materials for optical coatings, AlF₃ offers a broader transmittance range that extends deeper into the ultraviolet [1]. This enables AlF₃ overcoats to maintain transparency in the far-UV (90-130 nm) where MgF₂ becomes opaque [2].

Optical Coatings Far-Ultraviolet Optics Thin Films

AlF₃ Electrolyte Additive: 5-7 wt% Addition Suppresses Side Reactions in Al Smelting

In Hall-Héroult aluminum smelting, the addition of AlF₃ to the cryolite (Na₃AlF₆) electrolyte bath is critical for process optimization. A specific addition range of 5-7 wt% AlF₃ is documented to lower the electrolyte melting point and reduce the concentration of dissolved reduced species, thereby improving current efficiency [1].

Aluminum Smelting Electrolyte Optimization Current Efficiency

AlF₃ Passivation Layer: ~1 nm Thickness Enables Li-ion Battery Corrosion Protection

In lithium-ion battery electrolytes containing LiPF₆, a thin (~1 nm) AlF₃ passivation layer spontaneously forms on the aluminum current collector, preventing corrosive attack during high-voltage operation [1]. This in-situ formed AlF₃ layer is essential for enabling the use of LiPF₆-based electrolytes, whereas alternative salts like LiFSI cannot form this protective layer and cause severe Al corrosion [2].

Lithium-Ion Batteries Current Collector Passivation Electrolyte Stability

Validated Application Scenarios for Aluminum Fluoride Based on Quantitative Evidence


High-Temperature Aluminum Smelting Electrolyte Optimization

Aluminum smelters utilize high-purity AlF₃ as a bath modifier in the Hall-Héroult process, where a 5-7 wt% addition to the cryolite electrolyte reduces the liquidus temperature and improves current efficiency [1]. This is a direct, non-substitutable application due to the unique ability of AlF₃ to complex with NaF in the melt without introducing deleterious cations. Substitution with other fluorides (e.g., CaF₂, MgF₂) alters bath chemistry in ways that are not equivalent and reduce efficiency.

Solid Lewis Acid Catalysis with High-Surface-Area AlF₃ (HS-AlF₃)

Research in C-F bond activation and halogen exchange reactions utilizes HS-AlF₃ as a heterogeneous catalyst, where its strong Lewis acidity (CO shift >80 cm⁻¹) enables room-temperature activation of strong carbon-halogen bonds [1]. This application is specific to HS-AlF₃ and amorphous AlF₃ variants; crystalline β-AlF₃ (CO shift ~40 cm⁻¹) is not a functional substitute [2].

Far-Ultraviolet (FUV) Optical Coatings for Space and Lithography Systems

AlF₃ thin films are employed as low-index layers in optical coatings for far-ultraviolet (90-160 nm) applications, including space telescope mirrors and lithography optics, where its transparency below 102 nm provides a critical advantage over MgF₂ [1]. This application leverages AlF₃'s unique combination of low refractive index (n ≈ 1.38-1.42 at 248 nm) and broad UV transparency [2].

Passivation Layer Formation in High-Voltage Lithium-Ion Batteries

In lithium-ion batteries using LiPF₆-based electrolytes, a nanoscale AlF₃ passivation layer (~1 nm thick) spontaneously forms on the aluminum cathode current collector, protecting it from anodic dissolution at high voltages [1]. This phenomenon is a key reason LiPF₆ remains the dominant electrolyte salt; alternative salts (e.g., LiFSI) fail to form this protective AlF₃ layer and cause catastrophic Al corrosion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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